
2,8-Bis(methylsulfanyl)-7h-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Bis(methylthio)-9H-purine is a chemical compound known for its unique structure and properties. It belongs to the class of purines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two methylthio groups attached to the purine ring at positions 2 and 8. The purine ring itself is a fused ring system containing both imidazole and pyrimidine rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Bis(methylthio)-9H-purine typically involves the methylation of 2,8-dithiopurine. The reaction is carried out using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction conditions often include refluxing the mixture in an appropriate solvent such as acetone or dimethylformamide (DMF) to achieve the desired product .
Industrial Production Methods: While specific industrial production methods for 2,8-Bis(methylthio)-9H-purine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 2,8-Bis(methylthio)-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methylthio groups to thiol groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the methylthio groups with other nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride; reactions are often performed in ether solvents.
Substitution: Various nucleophiles (amines, alcohols); reactions are conducted in polar aprotic solvents like DMF or DMSO.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2,8-Bis(methylthio)-9H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Wirkmechanismus
The mechanism of action of 2,8-Bis(methylthio)-9H-purine involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The methylthio groups can also participate in redox reactions, influencing cellular redox states and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-Methylthio-9H-purine: Similar structure but with only one methylthio group.
8-Methylthio-9H-purine: Similar structure but with the methylthio group at position 8 only.
2,8-Dithiopurine: Precursor to 2,8-Bis(methylthio)-9H-purine, with thiol groups instead of methylthio groups.
Uniqueness: 2,8-Bis(methylthio)-9H-purine is unique due to the presence of two methylthio groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
10179-95-0 |
|---|---|
Molekularformel |
C7H8N4S2 |
Molekulargewicht |
212.3 g/mol |
IUPAC-Name |
2,8-bis(methylsulfanyl)-7H-purine |
InChI |
InChI=1S/C7H8N4S2/c1-12-6-8-3-4-5(10-6)11-7(9-4)13-2/h3H,1-2H3,(H,8,9,10,11) |
InChI-Schlüssel |
SLWGPMQRESBAGB-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC2=NC(=NC=C2N1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



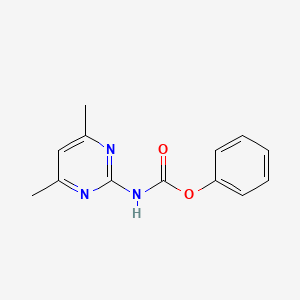
![3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12926585.png)
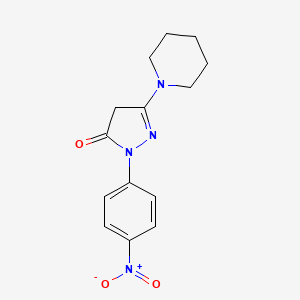
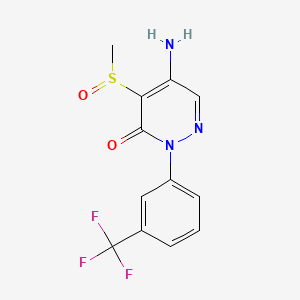



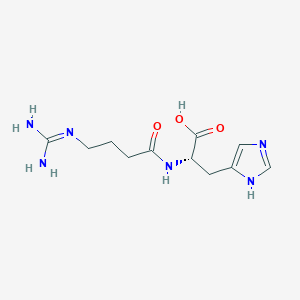


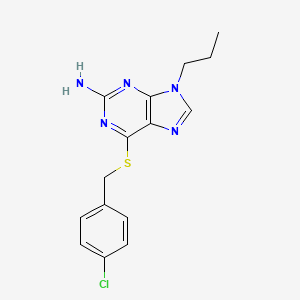
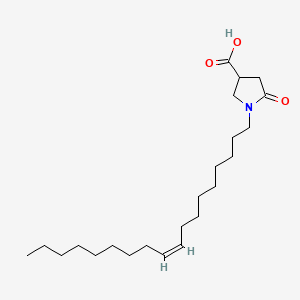
![2-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)ethyl 2H-chromene-3-carboxylate](/img/structure/B12926660.png)
